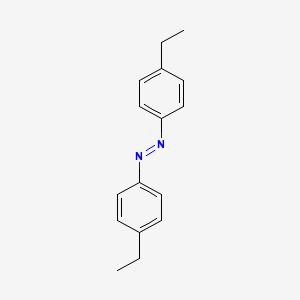![molecular formula C22H16ClN3O4S2 B14576304 5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride CAS No. 61209-40-3](/img/structure/B14576304.png)
5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride is a complex organic compound with a thiazole ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the dinitrophenyl group and the thiazole ring contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride typically involves the reaction of 2,4-dinitrophenyl sulfide with 3-methyl-2,4-diphenyl-1,3-thiazolium chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The thiazole ring can interact with DNA and other biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
61209-40-3 |
|---|---|
Molecular Formula |
C22H16ClN3O4S2 |
Molecular Weight |
486.0 g/mol |
IUPAC Name |
5-(2,4-dinitrophenyl)sulfanyl-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium;chloride |
InChI |
InChI=1S/C22H16N3O4S2.ClH/c1-23-20(15-8-4-2-5-9-15)22(31-21(23)16-10-6-3-7-11-16)30-19-13-12-17(24(26)27)14-18(19)25(28)29;/h2-14H,1H3;1H/q+1;/p-1 |
InChI Key |
RHGWWAQNNWBVKP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC(=C1C2=CC=CC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Benzenesulfonyl)-2-(ethanesulfonyl)ethenyl]benzene](/img/structure/B14576226.png)
![Methyl 2-[(3-methoxyphenyl)acetyl]benzoate](/img/structure/B14576232.png)
![2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole]](/img/structure/B14576237.png)

![4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran](/img/structure/B14576251.png)
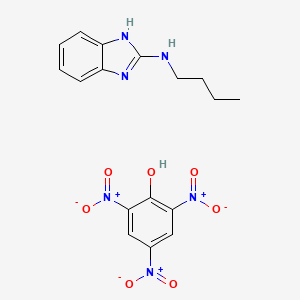

![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)-](/img/structure/B14576264.png)

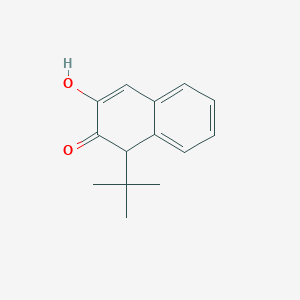
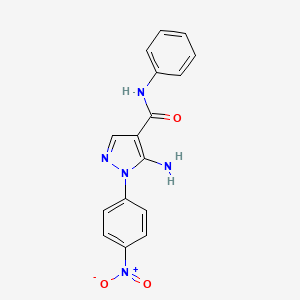
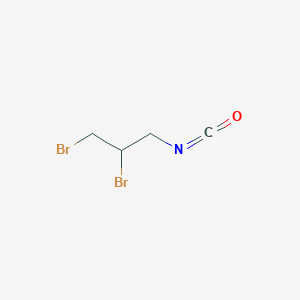
![5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14576316.png)
